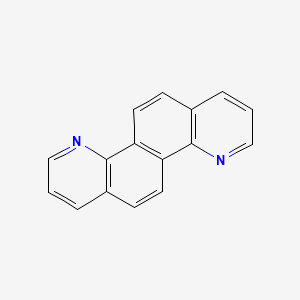

4,10-Diazachrysene

Description

Structure

3D Structure

Properties

CAS No. |

218-34-8 |

|---|---|

Molecular Formula |

C16H10N2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

quinolino[8,7-h]quinoline |

InChI |

InChI=1S/C16H10N2/c1-3-11-5-7-14-13(15(11)17-9-1)8-6-12-4-2-10-18-16(12)14/h1-10H |

InChI Key |

SEWFHKXOGALKAV-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=C(C=C2)C4=C(C=CC=N4)C=C3)N=C1 |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C4=C(C=CC=N4)C=C3)N=C1 |

Synonyms |

4,10-diazachrysene |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4,10 Diazachrysene

Direct Synthesis Approaches

The direct construction of the 4,10-diazachrysene framework is a key challenge, addressed by several elegant synthetic protocols.

Povarov Reaction-Based Protocols

The Povarov reaction, a powerful tool for the synthesis of nitrogen-containing heterocycles, has been effectively employed to construct the this compound skeleton. nii.ac.jpresearchgate.net This multicomponent reaction typically involves the condensation of an aromatic amine, an aldehyde, and an alkene or alkyne. researchgate.net

In a notable example, the synthesis of 1,3,7,9-tetraphenyl-4,10-diazachrysene was achieved through a double Povarov reaction. nii.ac.jp The process begins with the reaction of 1,5-naphthalenediamine (B122787) with benzaldehyde (B42025), catalyzed by acetic acid, to form a diimine intermediate. nii.ac.jp This intermediate, without being isolated, is then reacted with phenylacetylene (B144264) in the presence of boron trifluoride etherate (BF3·OEt2) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the final product. nii.ac.jp This one-pot approach provides a straightforward route to tetraaryl-substituted 4,10-diazachrysenes. nii.ac.jpresearchgate.net

The versatility of the Povarov reaction allows for the synthesis of various diazachrysene derivatives by employing different aromatic aldehydes and alkynes. nii.ac.jp This method is valued for its high functional group tolerance. nii.ac.jp

| Reactants | Reagents/Catalysts | Product | Yield | Reference |

| 1,5-Naphthalenediamine, Benzaldehyde, Phenylacetylene | Acetic acid, BF3·OEt2, DDQ | 1,3,7,9-Tetraphenyl-4,10-diazachrysene | 68% | researchgate.net |

Intramolecular C-H Arylation Reactions

Intramolecular direct C-H arylation has emerged as a powerful strategy for the synthesis of complex polycyclic aromatic hydrocarbons, including π-extended this compound systems. nii.ac.jp This method involves the formation of a carbon-carbon bond between two aromatic rings within the same molecule, typically catalyzed by a transition metal. nii.ac.jp

This approach is particularly useful for creating large, fused aromatic systems. For instance, a diazachrysene derivative bearing bromine substituents can undergo an intramolecular direct arylation reaction to form a condensed azaperylene molecule, which is a π-extended system with ten fused benzene (B151609) rings. nii.ac.jp This transformation highlights the utility of C-H arylation in building structurally complex and electronically interesting aza-PAHs. nii.ac.jp The reaction conditions for such cyclizations often require optimization to achieve good yields. nii.ac.jp

Radical Cation Catalysis in this compound Formation

Radical cation catalysis offers an alternative pathway for the synthesis of quinoline (B57606) and, by extension, diazachrysene structures. ualberta.ca This methodology involves the generation of an amine radical cation as a key intermediate through single-electron transfer. d-nb.infobeilstein-journals.org

In the context of forming this compound, bidirectional multicomponent reactions using 1,5-diaminonaphthalene have been explored under radical cation conditions. ualberta.ca While these reactions have been successful in targeting tetrasubstituted this compound compounds, they have been reported to result in the isolation of the dihydroquinoline product, which does not readily undergo aerobic oxidation to the fully aromatic diazachrysene system. ualberta.ca

A variety of radical cation salts can be used as catalysts, such as tris(4-bromophenyl)ammonium hexachloroantimonate (TBPASbCl6) and triphenylammonium hexachloroantimonate (TPASbCl6). ualberta.ca Further research is needed to overcome the challenge of aromatizing the dihydroquinoline intermediate to access the desired this compound product efficiently. ualberta.ca

Functionalization and Derivatization Strategies

Once the core this compound structure is established, further functionalization can be carried out to fine-tune its properties for specific applications.

Nucleophilic Aromatic Substitution on the Diazachrysene Core

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. libretexts.org In the context of diazachrysene derivatives, this reaction can be used to introduce a variety of functional groups onto the aromatic core.

While specific examples of SNA reactions directly on the this compound core are not extensively detailed in the provided context, the principles of SNA suggest that if the diazachrysene ring is appropriately activated, for instance with electron-withdrawing substituents, it could react with various nucleophiles. libretexts.org This would allow for the introduction of substituents that can modulate the electronic properties, solubility, and solid-state packing of the material.

Synthesis of π-Extended Conjugated Systems

The extension of the π-conjugated system of this compound is a key strategy for tuning its optical and electronic properties. nii.ac.jp As mentioned in section 2.1.2, intramolecular C-H arylation is a powerful method to achieve this. nii.ac.jp

By starting with a pre-functionalized this compound derivative, such as one bearing halogen atoms at appropriate positions, an intramolecular cyclization can be induced to create larger, fused aromatic structures. nii.ac.jp This approach has been successfully used to synthesize a condensed azaperylene molecule from a bromo-substituted diazachrysene derivative. nii.ac.jp This π-extension leads to a significant red-shift in the absorption and emission spectra of the resulting compound, indicating a smaller HOMO-LUMO gap. researchgate.net

| Starting Material | Reaction Type | Product | Key Feature | Reference |

| Bromo-substituted this compound derivative | Intramolecular direct C-H arylation | Condensed azaperylene molecule | Extended π-conjugation, 10 fused benzene rings | nii.ac.jp |

This strategy of π-extension is crucial for designing materials with tailored electronic properties for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nii.ac.jp

Regioselective Functionalization and Substituent Effects

The ability to precisely install functional groups at specific positions on the this compound scaffold is critical for tailoring its physicochemical properties for various applications. The inherent electronic nature of the diazachrysene core, characterized by two electron-withdrawing nitrogen atoms, dictates its reactivity and provides unique opportunities for regioselective modifications. These modifications are primarily governed by advanced synthetic methods such as C-H activation and the strategic use of pre-functionalized intermediates.

Regioselective Functionalization Strategies

The electron-deficient character of the this compound ring system generally favors reactions like nucleophilic aromatic substitution and directed C-H functionalization over classical electrophilic aromatic substitution, which often requires harsh conditions. researchgate.netdoubtnut.com

C-H Activation: Direct C-H bond functionalization has emerged as a powerful, atom-economical strategy for derivatizing heteroaromatic compounds. beilstein-journals.orgmdpi.com This approach avoids the need for pre-functionalized substrates, such as halogenated or organometallic derivatives. mdpi.com In the context of diazachrysene, transition-metal catalysis, particularly with palladium (Pd), is instrumental. For instance, the Povarov reaction has been employed to synthesize 1,3,7,9-tetraphenyl-4,10-diazachrysene. researchgate.net Following this, an intramolecular direct C-H arylation can be used to create π-extended, condensed azaperylene structures, demonstrating a high degree of regioselectivity. researchgate.netresearchgate.net The selectivity in these reactions can often be controlled by directing groups or the inherent reactivity of specific C-H bonds. nih.gov

Functionalization via Halogenated Intermediates: A common and versatile strategy involves the initial synthesis of a halogenated diazachrysene derivative. These halogenated compounds, such as bromo-derivatives, serve as key intermediates for a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This "post-functionalization" approach allows for the introduction of a diverse array of aryl, alkyl, or other functional groups with high regioselectivity. For example, a related diazapyrene core has been functionalized by first creating a dibromo-derivative, which then opens the door to further modifications. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the diazachrysene ring makes it susceptible to nucleophilic aromatic substitution. masterorganicchemistry.com This reaction is particularly efficient if a good leaving group (like a halogen) is present at a position activated by the ring nitrogen atoms. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing groups, including the nitrogen atoms of the heterocyclic core. masterorganicchemistry.comyoutube.com

Substituent Effects

The introduction of substituents onto the this compound backbone has profound effects on its electronic structure, solubility, and solid-state packing, which in turn modulate its optical and electronic properties.

Electronic Effects: The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—can significantly alter the frontier molecular orbital (HOMO and LUMO) energy levels and the corresponding energy gap. rsc.org

Attaching phenyl groups to the this compound core results in a narrower HOMO-LUMO gap compared to related, less conjugated systems like tetraphenyl-1,7-phenanthroline. researchgate.net This is attributed to the extended π-conjugation of the diazachrysene backbone. researchgate.net

The strategic placement of substituents can fine-tune these properties. For example, a study on the synthesis of 1,3,7,9-tetra(p-bromophenyl)-4,10-diazachrysene was designed to facilitate further reactions, such as intramolecular cyclization. researchgate.net

Steric and Solubility Effects:

Bulky substituents can induce significant steric hindrance, affecting the planarity of the molecule. In the crystal structure of 1,3,7,9-tetraphenyl-4,10-diazachrysene, the diazachrysene core remains highly planar, but the peripheral phenyl groups are twisted with respect to this plane due to steric interactions. researchgate.net

Solubility is a critical factor for the solution-based processing of materials. The introduction of solubilizing groups, such as tert-butyl (t-Bu) groups, onto the peripheral aryl rings is a common strategy to improve solubility in organic solvents. researchgate.net

The table below summarizes the reported physical properties of two tetraphenyl-4,10-diazachrysene derivatives, illustrating the influence of substituents on their electronic characteristics. researchgate.net

| Compound | Substituent on Phenyl Rings | HOMO [eV] | LUMO [eV] | Optical Gap (Eg,opt) [eV] |

|---|---|---|---|---|

| 1a | -H | -5.91 | -2.88 | 3.03 |

| 1b | -Br | -5.91 | -2.88 | 3.03 |

Data sourced from a study on tetraaryl diazachrysenes. researchgate.net HOMO and LUMO levels were determined by cyclic voltammetry and optical gap was calculated from the absorption edge in film.

Advanced Structural Elucidation and Solid State Characteristics

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful non-destructive technique that yields precise information on the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and unit cell dimensions. This method has been instrumental in characterizing derivatives of 4,10-diazachrysene.

Single-crystal X-ray analysis performed on derivatives such as 1,3,7,9-tetraphenyl-4,10-diazachrysene has revealed specific details about the molecule's geometry. The core structure of the this compound was found to be highly planar. nii.ac.jp This planarity is a key feature of polycyclic aromatic hydrocarbons and their aza-analogs, contributing to their unique electronic properties.

In the case of the tetraphenyl-substituted derivative, the phenyl groups attached to the core are twisted relative to the central planar backbone. researchgate.net The phenyl group adjacent to the nitrogen atom (at position 1 or 7) exhibits a dihedral angle of 33.9°, while the other phenyl group (at position 3 or 9) has a larger dihedral angle of 51.7°. researchgate.net This significant twisting is attributed to steric hindrance between the hydrogen atoms of the phenyl groups and the diazachrysene core. researchgate.net

Intermolecular forces play a crucial role in the solid-state packing of aromatic molecules. For this compound derivatives, π-π stacking is a dominant intermolecular interaction. nii.ac.jp This phenomenon involves the noncovalent attractive forces between the electron clouds of adjacent aromatic rings. mdpi.com

In the crystal structure of 1,3,7,9-tetraphenyl-4,10-diazachrysene, the analysis confirmed the presence of significant π-π stacking interactions. nii.ac.jp The shortest distance measured between the cores of adjacent diazachrysene molecules is 3.539 Å. researchgate.net This distance is characteristic of effective π-π stacking. Due to the extended π-conjugation of the diazachrysene system, these molecules exhibit a greater degree of overlap between the central units compared to smaller aza-aromatic systems. researchgate.net These effective π-π stacking interactions are considered beneficial for processes like charge carrier transport in electronic devices. researchgate.net

The complete crystallographic data for a compound is determined from the single-crystal X-ray diffraction experiment. This includes the unit cell parameters (the lengths of the cell edges a, b, c and the angles between them α, β, γ), the crystal system, the space group, and the number of molecules per unit cell (Z). nih.gov This information precisely defines the crystal's lattice and symmetry.

For 1,3,7,9-tetraphenyl-4,10-diazachrysene, the full crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2393382. nii.ac.jp A representative table below outlines the typical parameters reported in such a crystallographic study.

| Parameter | Description |

|---|---|

| Chemical Formula | The elemental composition of the molecule (e.g., C42H28N2 for 1,3,7,9-tetraphenyl-4,10-diazachrysene). |

| Formula Weight | The mass of one mole of the compound. |

| Crystal System | The crystal family, such as monoclinic, triclinic, or orthorhombic. researchgate.net |

| Space Group | The specific symmetry group of the crystal (e.g., P21/c). nih.gov |

| a (Å) | The length of the 'a' axis of the unit cell. |

| b (Å) | The length of the 'b' axis of the unit cell. |

| c (Å) | The length of the 'c' axis of the unit cell. |

| α (°) | The angle between the 'b' and 'c' axes. |

| β (°) | The angle between the 'a' and 'c' axes. |

| γ (°) | The angle between the 'a' and 'b' axes. |

| Volume (Å3) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

Supramolecular Architecture and Crystal Packing Analysis

Supramolecular architecture refers to the organization of molecules in the solid state through intermolecular interactions, forming well-defined patterns and structures. mdpi.comfrontiersin.org In this compound derivatives, the crystal packing is primarily dictated by the π-π stacking interactions discussed previously.

The analysis of the crystal structure of 1,3,7,9-tetraphenyl-4,10-diazachrysene shows that the molecules self-assemble into extended arrays. nii.ac.jp These arrays are formed by the stacking of the planar diazachrysene cores, creating column-like structures. researchgate.net The twisted phenyl substituents decorate the periphery of these columns. This packing arrangement is crucial as it influences the bulk properties of the material, including its thermal stability and performance in applications like organic light-emitting diodes (OLEDs). nii.ac.jp The way molecules pack together can create different supramolecular patterns, such as sheets or helical architectures, which are driven by a combination of forces including hydrogen bonds and π-interactions. mdpi.com

Conformational Studies in the Solid State

Conformational studies in the solid state investigate the specific three-dimensional shape or shapes a molecule adopts within a crystal. While molecules can be flexible in solution, they are typically locked into one or a few low-energy conformations in the solid state. nih.gov

For 1,3,7,9-tetraphenyl-4,10-diazachrysene, solid-state analysis confirms a specific conformation where the diazachrysene backbone is planar. nii.ac.jp The conformational flexibility is primarily associated with the rotation of the peripheral phenyl groups, which are twisted out of the plane of the central core due to steric constraints. researchgate.net The existence of different stable conformations can sometimes lead to conformational polymorphism, where the same compound crystallizes in different forms with distinct molecular arrangements and properties. rsc.org Studies on related complex systems suggest that the conformation can be influenced by the molecular environment, such as binding to another molecule, which can stabilize a specific conformer that might be less populated in an unbound state. nih.gov In the case of the studied this compound derivative, the observed solid-state structure represents a single, well-defined conformation driven by the optimization of intramolecular steric effects and intermolecular packing forces. researchgate.net

Theoretical and Computational Investigations of Electronic Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of molecules like 4,10-diazachrysene and its derivatives. researchgate.net These calculations provide valuable insights into the molecule's ground state geometry, frontier molecular orbitals, and electronic properties. irjweb.comscirp.org A common approach involves using the B3LYP functional with a basis set such as 6-31G(d) or 6-311++G(d,p) for geometry optimization and property calculations. irjweb.comchemrj.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic behavior of this compound, as they determine its electron-donating and electron-accepting capabilities, respectively. uchile.cl The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and is related to its electronic absorption and emission properties. irjweb.comtechscience.com

DFT calculations performed at the B3LYP/6–31G(d) level of theory have been used to investigate the electronic structures of this compound derivatives. nii.ac.jp For instance, in 1,3,7,9-tetraphenyl-4,10-diazachrysene, the introduction of the two nitrogen atoms into the chrysene (B1668918) core results in lower HOMO and LUMO energy levels compared to an analogous phenyl-substituted chrysene. nii.ac.jp This lowering of frontier orbital energies is a characteristic effect of incorporating nitrogen atoms into a polycyclic aromatic hydrocarbon framework, which generally enhances stability against oxidative degradation. nii.ac.jp

Below is a table summarizing the frontier orbital energies for a representative derivative, 1,3,7,9-tetraphenyl-4,10-diazachrysene (1a), as determined by experimental and computational methods.

| Compound | EHOMO (eV) | ELUMO (eV) | Eg,opt (eV) | Method |

|---|---|---|---|---|

| 1,3,7,9-tetraphenyl-4,10-diazachrysene (1a) | -5.71 | -2.68 | 3.03 | Photoelectron Yield Spectroscopy / UV-vis Absorption nii.ac.jp |

| Phenyl-substituted Chrysene (reference) | -5.79 | -2.53 | 3.26 | Reported Literature nii.ac.jp |

Eg,opt is the optical band gap obtained from the absorption edge. The LUMO energy was estimated using the formula ELUMO = Eg,opt + EHOMO. nii.ac.jpresearchgate.net

Electronic State Energy Level Prediction

Beyond the ground state, the energies of excited electronic states are crucial for understanding the photophysical properties of this compound, such as its fluorescence and phosphorescence. Highly resolved absorption and luminescence spectra, obtained at 77 K in Shpolskii matrices, have allowed for the experimental determination of these state energies. ifpan.edu.pl

Studies have shown that the energies of the lowest singlet excited state (S₁ (π, π)) and the first triplet excited state (T₁ (π, π)) of this compound (often abbreviated as 4,10-DACH) are very similar to those of the parent chrysene molecule. ifpan.edu.pl This indicates that the nitrogen substitution, while significantly altering the frontier orbital energies, has a less pronounced effect on the energy of the lowest π-π* transitions. ifpan.edu.pl

The major phosphorescence mechanism is believed to involve a direct spin-orbit coupling between the T₁ state and a higher-lying singlet state of (n, π) character, specifically the ¹(n,π) Au state. ifpan.edu.pl The lowest triplet state of (n, π) character is likely situated above the S₁ (π, π) state. ifpan.edu.pl

The experimentally determined energies for the key electronic states of this compound are presented below.

| Electronic State | Energy (cm-1) | Molecule |

|---|---|---|

| S₁ (π, π) Bᵤ | 27560 | This compound ifpan.edu.pl |

| S₂ (π, π) Bᵤ | ~30800 | This compound ifpan.edu.pl |

| T₁ (π, π*) Bᵤ | 20050 | This compound ifpan.edu.pl |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemrj.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). openscienceonline.com

Quantum Chemical Approximation Methods (e.g., PPP CI Approximation)

Before the widespread availability of DFT methods, semi-empirical quantum chemical approximation methods were instrumental in studying the electronic structure of conjugated π-systems. One such method is the Pariser-Parr-Pople (PPP) method, which specifically treats π-electrons in conjugated molecules. uchile.clresearchgate.net

In early studies of this compound, the PPP method combined with Configuration Interaction (CI) was used to calculate the electronic structure. ifpan.edu.pl These PPP-CI calculations provided theoretical predictions of the electronic transition energies and properties of the excited states. The results obtained from these approximations were compared with experimental data from absorption and luminescence spectra to validate the theoretical model and assign the observed spectral features to specific electronic transitions. ifpan.edu.pl This approach was fundamental in providing the initial theoretical interpretation of the electronic states of this compound. ifpan.edu.pl

Structure-Electronic Property Relationships Analysis

The analysis of structure-electronic property relationships seeks to understand how modifications to the molecular structure of this compound affect its electronic characteristics. A key structural feature is the presence of the two nitrogen atoms in the chrysene framework.

Nitrogen Incorporation : As established by DFT calculations, the introduction of nitrogen atoms lowers the HOMO and LUMO energy levels compared to the all-carbon chrysene analogue. nii.ac.jp This increases the electron affinity and ionization potential, generally making the molecule more resistant to oxidation. nii.ac.jp

π-Conjugation Extension : The electronic properties are highly sensitive to the extent of the π-conjugated system. The this compound core itself has a more extended π-system than smaller aza-aromatics like phenanthroline, resulting in a narrower HOMO-LUMO gap. researchgate.net Further extending the conjugation, for instance, through intramolecular cyclization of a substituted diazachrysene to form a larger, condensed azaperylene system, leads to a significant red shift in both absorption and emission spectra. nii.ac.jp This shift is a direct consequence of a raised HOMO level and a further narrowed band gap, demonstrating a clear relationship between the size of the π-system and the molecule's optical properties. nii.ac.jp

Substituent Effects : Attaching different functional groups to the diazachrysene core can also tune its electronic properties. For example, the dihedral angle of phenyl substituents relative to the planar diazachrysene core can influence molecular packing and, consequently, charge transport properties in the solid state. researchgate.net

Simulation of π-Conjugation and Aromaticity Effects

The electronic behavior of this compound is dominated by its extensive π-conjugated system and aromatic character. The molecule consists of four fused aromatic rings, creating a large, delocalized electron system.

Simulations and experimental data confirm the high planarity of the diazachrysene backbone, a hallmark of aromatic systems. nii.ac.jp This planarity facilitates effective π-orbital overlap across the molecule. The presence of this extended π-conjugation is directly responsible for the molecule's characteristic UV-visible absorption and fluorescence properties. researchgate.net

The aromaticity of the system also drives intermolecular interactions. In the solid state, this compound derivatives exhibit significant π-π stacking, where the planar aromatic cores of adjacent molecules align. nii.ac.jp The distance between these stacked cores, as determined by X-ray diffraction, is indicative of strong intermolecular electronic coupling, which is essential for efficient charge transport in organic semiconductor applications. researchgate.net The introduction of the nitrogen atoms modifies the electrostatic potential of the π-system, which can influence the geometry and strength of these π-π stacking interactions compared to the parent chrysene. researchgate.net

Spectroscopic Characterization in Advanced Research

High-Resolution Electronic Absorption and Emission Spectroscopy

High-resolution electronic spectroscopy offers a window into the excited state dynamics of 4,10-diazachrysene.

The electronic absorption spectra of this compound, like its parent hydrocarbon chrysene (B1668918), are characterized by transitions to π,π* excited states. ifpan.edu.pl In frozen solutions at 77 K, highly resolved absorption spectra have been obtained, revealing the vibrational structure of the electronic states. ifpan.edu.pl The energies of the lowest singlet excited states, S₁(π,π) and S₂(π,π), in 4,10-DACH are very close to those of chrysene, indicating that the introduction of two nitrogen atoms at the 4 and 10 positions has a minor effect on these energy levels. ifpan.edu.pl

Studies on various this compound derivatives have shown that substitutions on the core structure can significantly influence the UV-visible absorption spectra. For instance, the introduction of tetra-aryl groups can lead to an extension of the π-conjugation, resulting in a narrowing of the HOMO-LUMO gap compared to related compounds. researchgate.net This extended conjugation often causes a shift in the maximum absorption wavelength (λmax). researchgate.net The solvent environment can also affect the absorption profiles, although in some derivatives, the effect of solvent polarity on λmax has been found to be minimal, suggesting similar dipole moments in the ground and excited states. researchgate.net

| Compound | Solvent/Matrix | λmax (nm) | Notes |

|---|---|---|---|

| This compound (4,10-DACH) | Shpolskii matrices (at 77 K) | Not specified | Highly resolved spectra obtained. ifpan.edu.pl |

| 1,3,7,9-tetraphenyl-4,10-diazachrysene (1a) | Not specified | Not specified | HOMO-LUMO gap of 3.03 eV. researchgate.net |

| Condensed azaperylene derivative (2) | Not specified | Red-shifted vs. 1a | π-extension leads to redshift. researchgate.net |

This compound exhibits fluorescence from its lowest singlet excited state (S₁). ifpan.edu.pl In crystalline and glassy matrices at 77 K, highly resolved fluorescence spectra have been recorded. ifpan.edu.pl The vibrational analysis of these spectra reveals the involvement of totally symmetric (a g) fundamental vibrations, similar to what is observed in the absorption spectra. ifpan.edu.pl

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for potential applications in areas like organic light-emitting diodes (OLEDs). For some derivatives of this compound, the quantum yields have been determined, and they can be influenced by the molecular structure and the surrounding environment. researchgate.netnih.gov For example, the incorporation of nitrogen atoms into polycyclic aromatic hydrocarbons can enhance their stability and modify their electronic properties, which in turn affects their fluorescence characteristics. researchgate.net The fluorescence quantum yield can be sensitive to the solvent, although for some complex molecules, the variation is not always straightforward. researchgate.net

| Compound | Host/Matrix | Maximum Emission Wavelength (λem) | Quantum Yield (ΦF) |

|---|---|---|---|

| 1,3,7,9-tetraphenyl-4,10-diazachrysene (1a) | Not specified | Not specified | Not specified |

| Condensed azaperylene derivative (2) | Not specified | Red-shifted vs. 1a | Not specified |

In addition to fluorescence, this compound exhibits phosphorescence, which is emission from the lowest triplet excited state (T₁). ifpan.edu.pl Highly resolved phosphorescence spectra have been obtained in Shpolskii matrices at 77 K. ifpan.edu.pl The energy of the T₁(π,π*) state in 4,10-DACH is very similar to that of chrysene. ifpan.edu.pl

The phosphorescence lifetime (τph) of 4,10-DACH in hydrocarbon matrices at 77 K has been measured to be 1.03 ± 0.02 seconds. ifpan.edu.pl The primary mechanism for phosphorescence in this molecule is believed to be a direct spin-orbit coupling between the T₁ state and the lowest ¹(n,π*) state. ifpan.edu.pl The decay of phosphorescence has been observed to be exponential at sufficiently low concentrations in degassed alcohol solutions. ifpan.edu.pl

| Matrix | Temperature (K) | Phosphorescence Lifetime (τph) (s) |

|---|---|---|

| Hydrocarbon matrices | 77 | 1.03 ± 0.02 |

Vibrational Spectroscopy

Vibrational spectroscopy provides complementary information to electronic spectroscopy by probing the vibrational energy levels of the molecule in its ground electronic state.

Raman spectroscopy has been utilized to study the vibrational modes of this compound. ifpan.edu.pl The analysis of the Raman spectrum of 4,10-DACH has been instrumental in the vibrational analysis of its electronic spectra, confirming that only totally symmetric (a g) fundamental vibrations are prominent. ifpan.edu.pl Raman spectroscopy is a powerful non-invasive technique for chemical analysis that provides information on the chemical composition and molecular structure. upmc.fr The technique relies on the inelastic scattering of light, where the frequency shift between the incident and scattered photons corresponds to the vibrational frequencies of the molecule. upmc.fr

Nuclear Magnetic Resonance (NMR) for Complex Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like this compound and its derivatives. rsc.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, researchers can confirm the molecular skeleton and the specific arrangement of atoms. rsc.orgucl.ac.uk

In the synthesis of derivatives such as 1,3,7,9-tetraphenyl-4,10-diazachrysene, ¹H NMR spectroscopy is used to verify the successful formation of the target product. researchgate.net The resulting spectra provide information on the chemical environment of each proton. For instance, the aromatic protons on the diazachrysene core and the attached phenyl groups will resonate at characteristic chemical shifts, and their splitting patterns (spin-spin coupling) reveal adjacent protons, confirming the substitution pattern. researchgate.netslu.se Similarly, ¹³C NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment, which is crucial for verifying the fused aromatic ring system. ucl.ac.uk The confirmation of the molecular structure of synthesized diazachrysene derivatives is often achieved through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net

Table 1: Representative NMR Data for Diazachrysene Derivatives Specific chemical shift values are highly dependent on the solvent, concentration, and specific substituents on the diazachrysene core. The data below is illustrative of the types of signals observed.

| Nucleus | Typical Chemical Shift Range (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | 7.0 - 9.0 | Aromatic protons on the diazachrysene backbone and phenyl substituents | researchgate.netnii.ac.jp |

| ¹³C | 115 - 150 | Aromatic carbons in the fused ring system and phenyl groups | ucl.ac.uk |

Advanced NMR Techniques (e.g., ¹⁵N CP/MAS NMR)

For nitrogen-containing heterocycles like this compound, advanced solid-state NMR techniques provide deeper structural insights that are inaccessible through standard solution-state NMR. nih.gov One such powerful method is ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR. uni-siegen.de This technique is specifically sensitive to the local environment of the nitrogen atoms within a molecule, even at natural abundance. rsc.org

Photoelectron Spectroscopy for Frontier Energy Level Determination

Photoelectron spectroscopy (PES) is a powerful experimental technique used to measure the binding energies of electrons in a molecule, which directly correlates with the energies of the molecular orbitals. khanacademy.orgbyjus.com By irradiating a sample with high-energy photons (UV for valence electrons in UPS, or X-rays for core electrons in XPS), electrons are ejected. thermofisher.comlibretexts.org The kinetic energy of these photoelectrons is measured, and from this, the ionization energy—the energy required to remove an electron from a specific molecular orbital—is determined. libretexts.org

This technique is crucial for determining the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arxiv.org The HOMO level corresponds to the first ionization potential of the molecule, while the LUMO level can be estimated through various methods, including inverse photoemission spectroscopy or in combination with optical spectroscopy (UV-Vis absorption) to determine the energy gap (E_g). nii.ac.jp

For this compound derivatives, these energy levels are critical for their application in optoelectronic devices. For example, the HOMO and LUMO levels of 1,3,7,9-tetraphenyl-4,10-diazachrysene were determined to evaluate its potential as a hole-blocking material in Organic Light-Emitting Diodes (OLEDs). researchgate.netnii.ac.jp The relatively low-lying HOMO level makes it suitable for this function. researchgate.net These experimental values are often complemented and rationalized by Density Functional Theory (DFT) calculations. nii.ac.jpresearchgate.net

Table 2: Frontier Orbital Energy Levels for a this compound Derivative

| Compound | HOMO (eV) | LUMO (eV) | Method | Reference |

|---|---|---|---|---|

| 1,3,7,9-tetraphenyl-4,10-diazachrysene | -6.03 | -2.73 | Cyclic Voltammetry / Optical Spectroscopy | researchgate.netnii.ac.jp |

Synchrotron-Based Spectroscopic Techniques (e.g., XANES)

Synchrotron-based techniques offer exceptionally bright and tunable X-ray sources, enabling advanced spectroscopic analysis of materials. stanford.edu X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), is one such technique that provides detailed information about the electronic structure and local chemical environment of a specific element within a molecule. speciation.netlibretexts.org

XANES involves tuning the synchrotron X-ray energy across an absorption edge of a target element (e.g., the K-edge of nitrogen). speciation.net The resulting spectrum shows features corresponding to the excitation of core electrons to unoccupied molecular orbitals. The precise energy and shape of these features are a sensitive fingerprint of the element's oxidation state, coordination geometry, and the nature of its chemical bonds. libretexts.org

Advanced Reactivity Studies and Mechanistic Elucidation

Exploration of Reaction Pathways for 4,10-Diazachrysene Derivatization

The derivatization of the this compound core is essential for tuning its physical and electronic properties. Research has focused on several key reaction pathways to introduce a variety of functional groups and to extend its π-conjugated system.

A primary method for synthesizing substituted this compound is the double Povarov reaction . nii.ac.jpresearchgate.net This multicomponent reaction allows for the construction of the core with aryl substituents already in place. For instance, the synthesis of 1,3,7,9-tetraphenyl-4,10-diazachrysene proceeds by reacting 1,5-naphthalenediamine (B122787) with benzaldehyde (B42025) and subsequently phenylacetylene (B144264). researchgate.netresearchgate.net This approach is advantageous as it builds the functionalized skeleton in a convergent manner.

Further derivatization of the synthesized this compound scaffold can be achieved through intramolecular direct C-H arylation . nii.ac.jpresearchgate.net This powerful technique is used to create extended π-systems by forming new carbon-carbon bonds. In one example, a this compound derivative bearing bromo-phenyl substituents was designed to undergo an intramolecular cyclization via a direct arylation reaction. nii.ac.jpresearchgate.net This resulted in the formation of a condensed azaperylene molecule, a π-extended aza-PAH with ten fused benzene (B151609) rings. nii.ac.jpresearchgate.net Such transition-metal-catalyzed coupling reactions are often the most viable approach for the cyclization of aza-PAHs, as other methods like oxidative aromatic coupling can be hindered by high oxidation potentials, and alkali-metal-mediated reductions require harsh conditions. researchgate.net

Other synthetic approaches common for azachrysene derivatives, which could be applied to the 4,10-isomer, include free radical-mediated, aryne-mediated, and Bischler-Napieralski reactions. chim.it For example, the Heck coupling reaction has been used to prepare precursors for other azachrysene isomers, demonstrating the utility of palladium-catalyzed reactions in this chemical space. chim.it The functionalization of the related 4,10-dichlorochrysene scaffold using Suzuki and Sonogashira cross-coupling reactions further highlights the potential for applying these well-established, regiocontrolled methods to introduce diverse substituents onto the this compound core. researchgate.net

| Reaction Pathway | Key Reagents/Precursors | Type of Derivative Formed | Reference |

|---|---|---|---|

| Double Povarov Reaction | 1,5-Naphthalenediamine, Benzaldehyde, Phenylacetylene | Tetra-aryl substituted this compound | researchgate.net, nii.ac.jp, researchgate.net |

| Intramolecular Direct C-H Arylation | Bromo-substituted aryl-diazachrysene derivative | π-extended condensed azaperylene | researchgate.net, nii.ac.jp |

| Heck Coupling | 2-(2-ethoxycarbonylaminoethyl)phenyl esters, styrenes | Styrylphenyl precursors for cyclization | chim.it |

| Suzuki / Sonogashira Coupling (by analogy) | Halogenated diazachrysene, boronic acids/alkynes | Aryl or alkynyl substituted derivatives | researchgate.net |

Catalytic Aspects in this compound Synthesis and Transformation

Catalysis is fundamental to both the initial synthesis of the this compound ring system and its subsequent transformations. The choice of catalyst often dictates reaction efficiency and selectivity. researchgate.net

In the synthesis of tetra-aryl 4,10-diazachrysenes via the Povarov reaction, multiple catalysts and reagents play distinct roles. researchgate.net The initial formation of a diimine intermediate from 1,5-naphthalenediamine and benzaldehyde is catalyzed by acetic acid. researchgate.net The subsequent crucial cycloaddition step with phenylacetylene is conducted in the presence of the Lewis acid BF₃·OEt₂ (Boron trifluoride diethyl etherate). researchgate.netresearchgate.net This Lewis acid activates the alkyne for the cyclization reaction. Following the cyclization, an oxidant, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) , is used to achieve the final aromatization of the tetracyclic system. researchgate.netresearchgate.net

For the transformation and further functionalization of the this compound core, transition-metal catalysis is the predominant strategy. chim.it The intramolecular direct C-H arylation used to create π-extended systems is a prime example of a transformation enabled by transition-metal catalysts, typically palladium or copper complexes. nii.ac.jpresearchgate.netchim.it These catalysts facilitate the formation of C-C bonds that would be otherwise difficult to forge. chim.it Gold(I) complexes are also recognized as highly effective catalysts for the electrophilic activation of alkynes in various synthetic contexts, suggesting their potential utility in novel cyclization strategies toward functionalized diazachrysenes. researchgate.net The development of sustainable catalytic methods, such as those employing heterogeneous catalysts, is an ongoing area of interest to improve the environmental footprint of these synthetic processes. researchgate.netdiva-portal.org

| Catalyst/Reagent | Reaction Type | Specific Role | Reference |

|---|---|---|---|

| Acetic Acid | Povarov Reaction (Synthesis) | Catalyzes formation of diimine intermediate | researchgate.net |

| BF₃·OEt₂ | Povarov Reaction (Synthesis) | Lewis acid catalyst for cycloaddition step | researchgate.net, researchgate.net |

| DDQ | Povarov Reaction (Synthesis) | Oxidant for final aromatization | researchgate.net, researchgate.net |

| Palladium or Copper Complexes | Intramolecular C-H Arylation (Transformation) | Catalyzes C-C bond formation for cyclization | nii.ac.jp, chim.it |

| Gold(I) Complexes | Alkyne Activation (Potential Transformation) | Electrophilic activation of alkyne functionalities | researchgate.net |

Mechanistic Studies of Intramolecular Cyclization Reactions

Understanding the mechanisms of cyclization is key to controlling the synthesis of complex polycyclic structures like this compound. The double Povarov reaction provides a clear example of a multi-step mechanism leading to the tetracyclic core. researchgate.net

The reaction begins with the acid-catalyzed condensation of two equivalents of an aromatic aldehyde (e.g., benzaldehyde) with a diamine (1,5-naphthalenediamine). researchgate.net This step forms a key diimine intermediate . researchgate.net This intermediate is not typically isolated. The next stage involves a Lewis acid-catalyzed reaction with an alkene or alkyne (e.g., phenylacetylene). researchgate.net This proceeds via a formal [4+2] cycloaddition (an aza-Diels-Alder reaction), where the diimine acts as the azadiene component. nii.ac.jp The use of phenylacetylene leads to the formation of two new six-membered rings. The final step is an oxidative dehydrogenation, facilitated by an oxidant like DDQ, which aromatizes the newly formed rings to yield the stable, fully conjugated this compound system. researchgate.netresearchgate.net

The mechanism for the subsequent π-extension via intramolecular direct C-H arylation involves a transition-metal-catalyzed process. nii.ac.jp While the specific elementary steps can vary, a general mechanism involves the oxidative addition of the aryl halide bond (e.g., C-Br) to a low-valent metal catalyst (e.g., Pd(0)). This is followed by an intramolecular C-H activation/functionalization step, where the metal center facilitates the coupling of the two aryl systems. The final step is a reductive elimination that regenerates the catalyst and releases the cyclized, π-extended product. thieme-connect.de Mechanistic studies of similar complex cyclizations, such as gold-catalyzed diazo-yne reactions, have identified key intermediates like metal-carbenes that drive the transformation, highlighting the intricate pathways involved in such catalytic cycles. nih.gov

Photochemical Reactivity and Excited-State Dynamics

The introduction of nitrogen atoms into the chrysene (B1668918) skeleton significantly alters its photophysical properties, making this compound and its derivatives subjects of interest for their photochemical behavior. nii.ac.jp When a molecule absorbs light, it is promoted to an electronically excited state, and its subsequent de-excitation pathways determine its photophysical properties and photochemical reactivity. researchoutreach.org

Experimental studies on 1,3,7,9-tetraphenyl-4,10-diazachrysene derivatives have provided key insights into their excited-state dynamics. researchgate.net UV-vis absorption and emission spectra are used to characterize the electronic transitions. researchgate.net These derivatives exhibit a highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) gap of approximately 3.03 eV. researchgate.net This energy gap is notably narrower than that of a comparable tetraphenyl-1,7-phenanthroline (3.55 eV), an effect attributed directly to the extended π-conjugation of the diazachrysene core. researchgate.net

Further π-extension through intramolecular cyclization to form a condensed azaperylene structure leads to a pronounced redshift in both the maximum absorption and emission wavelengths. researchgate.net This shift is a direct consequence of the cyclization reaction further extending the conjugated system, which lowers the energy of the frontier molecular orbitals. nii.ac.jpresearchgate.net

The elucidation of photochemical reaction dynamics often requires a combination of experimental techniques, like ultrafast laser spectroscopy, and theoretical computations. researchoutreach.orgunisi.it Understanding the dynamics of excited states involves mapping potential energy surfaces and identifying deactivation pathways, such as internal conversion, intersystem crossing to triplet states, or excited-state intramolecular proton transfer (ESIPT). unisi.itnsf.gov Advanced computational methods, including Time-Dependent Density Functional Theory (TDDFT) and multiconfigurational approaches like CASSCF/CASPT2, are employed to model these complex processes and analyze bonding interactions in excited states. unisi.itrsc.org

| Compound | Photophysical Property | Value/Observation | Attribution/Reason | Reference |

|---|---|---|---|---|

| 1,3,7,9-tetraphenyl-4,10-diazachrysene | HOMO-LUMO Gap | 3.03 eV | Extended π-conjugation of the diazachrysene core | researchgate.net |

| Condensed Azaperylene Derivative | Absorption (λmax) | Redshifted vs. precursor | π-extension from intramolecular cyclization | researchgate.net |

| Condensed Azaperylene Derivative | Emission (λem) | Redshifted vs. precursor | π-extension from intramolecular cyclization | researchgate.net |

Applications in Advanced Materials Science

Organic Electronic and Optoelectronic Devicesnii.ac.jpresearchgate.netnih.govmdpi.com

Derivatives of 4,10-diazachrysene have demonstrated significant potential in the field of organic electronics, particularly in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). nii.ac.jpontosight.aigoogle.com The inherent electron-deficient nature of the diazachrysene core, a result of the electronegative nitrogen atoms, facilitates efficient electron transport and allows for the tuning of frontier molecular orbital energy levels. nii.ac.jpacs.org

Performance as Hole-Blocking Materials in Organic Light-Emitting Diodes (OLEDs)nii.ac.jpresearchgate.netmdpi.com

For instance, 1,3,7,9-tetraphenyl-4,10-diazachrysene has been shown to act as a hole-blocking material in OLEDs. nii.ac.jpresearchgate.net The introduction of nitrogen atoms into the polycyclic aromatic hydrocarbon structure lowers the frontier orbital energy levels, which is a key characteristic for an effective HBL. nii.ac.jpresearchgate.net This property helps to create a significant energy barrier for holes, confining them to the emissive layer and leading to more efficient light emission. noctiluca.eu The high planarity of the diazachrysene backbone and the presence of π-π stacking interactions, as revealed by single-crystal X-ray analysis, are also beneficial for charge transport within the material itself. nii.ac.jpresearchgate.net

The effectiveness of these materials as HBLs is often evaluated by fabricating multilayer OLED devices and measuring their electroluminescent properties. Key performance indicators include current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE). While specific device data for this compound-based HBLs is still emerging, the structural and electronic properties of these compounds are highly promising for achieving high-efficiency OLEDs. nii.ac.jpnih.gov

Table 1: Physical Properties of a this compound Derivative researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Optical Gap (eV) |

| 1,3,7,9-tetraphenyl-4,10-diazachrysene | -5.79 | -2.76 | 3.03 |

Note: HOMO and LUMO levels were estimated from cyclic voltammetry and optical spectroscopy. researchgate.net

Potential in Organic Field-Effect Transistors (OFETs) and Photovoltaic Cellsnii.ac.jpnih.gov

The semiconducting properties of aza-PAHs like this compound make them attractive for applications beyond OLEDs, including OFETs and OPVs. nii.ac.jpdr-dral.com In OFETs, the ability of a material to efficiently transport charge carriers (electrons or holes) is paramount. sigmaaldrich.comnih.gov The introduction of nitrogen atoms into the aromatic core tends to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can enhance electron injection and transport, making these materials candidates for n-type semiconductors in OFETs. nii.ac.jpdr-dral.comnih.gov The development of stable and high-mobility n-type organic semiconductors is a critical area of research, as they are essential for creating complementary circuits, a key technology in modern electronics. google.com

In the context of organic photovoltaic cells, which convert light into electricity, the properties of this compound derivatives are also of interest. ontosight.aisigmaaldrich.com The performance of an OPV is heavily dependent on the energy level alignment of the donor and acceptor materials. jos.ac.cnaimspress.com The tunable electronic properties of diazachrysenes allow for the design of materials with appropriate HOMO (Highest Occupied Molecular Orbital) and LUMO levels to facilitate efficient charge separation at the donor-acceptor interface. nii.ac.jpmdpi.com Their potential use as electron-acceptor materials in bulk heterojunction solar cells is an area of active investigation. aimspress.comresearchgate.net

Design Principles for Tunable Optoelectronic Propertiesnii.ac.jpresearchgate.netnih.gov

A key advantage of this compound as a building block for advanced materials is the ability to tune its optoelectronic properties through chemical modification. nii.ac.jp The introduction of various substituent groups at different positions on the diazachrysene core can significantly alter the HOMO and LUMO energy levels, the optical bandgap, and the solid-state packing of the molecules. nii.ac.jpresearchgate.net

For example, the Povarov reaction has been employed for the synthesis of tetraaryl diazachrysenes, demonstrating a viable route to a variety of derivatives. nii.ac.jpresearchgate.net Furthermore, intramolecular cyclization reactions can lead to π-extended aza-PAHs with even larger conjugated systems. nii.ac.jp This extension of the π-conjugation has been shown to result in long-wavelength absorption and emission, a desirable property for various optoelectronic applications. nii.ac.jpresearchgate.net

The strategic placement of electron-donating or electron-withdrawing groups on the peripheral phenyl rings of tetraphenyl-4,10-diazachrysene derivatives can be used to fine-tune the frontier orbital energies. rsc.orgresearchgate.net This modular approach allows for the rational design of materials with specific electronic characteristics tailored for their intended application, whether it be as a hole-blocking material in an OLED, an n-type semiconductor in an OFET, or an acceptor material in an OPV. nii.ac.jpwu.ac.th

Fluorescent Probes for Material and Chemical Sensing Applicationsnih.govnih.govmolaid.com

The inherent fluorescence of many polycyclic aromatic hydrocarbons, combined with the ability to modify their electronic properties, makes them excellent candidates for the development of fluorescent probes. mdpi.comtaylorfrancis.com These probes can be designed to detect a wide range of analytes, from metal ions to biological molecules, by exhibiting a change in their fluorescence properties upon interaction with the target. rsc.orgnih.gov

While specific research on this compound as a fluorescent probe is an emerging field, the principles of fluorescent sensor design suggest its potential. caymanchem.comrsc.orgresearchgate.net The nitrogen atoms in the diazachrysene core can act as binding sites for metal ions or other chemical species. This interaction can perturb the electronic structure of the molecule, leading to a change in its fluorescence emission, such as quenching (turn-off) or enhancement (turn-on) of the signal. nih.govmit.edu

The development of such probes involves designing a receptor unit that selectively binds to the target analyte and a fluorophore unit (in this case, the diazachrysene scaffold) that signals the binding event. nih.gov The versatility of organic synthesis allows for the incorporation of various functional groups onto the diazachrysene structure to achieve selectivity for specific analytes. acs.org For example, probes could be designed for the detection of environmentally relevant species or for bio-imaging applications. nih.gov

Development of Novel Material Architectures based on Diazachrysene Scaffoldsnii.ac.jpresearchgate.net

The robust and planar structure of the this compound core makes it an excellent building block for the construction of more complex and novel material architectures. nii.ac.jpresearchgate.net These architectures can range from extended one-dimensional or two-dimensional structures to complex three-dimensional frameworks. researchgate.netnih.gov

One approach to creating novel architectures is through the self-assembly of diazachrysene derivatives. The intermolecular forces, such as π-π stacking and hydrogen bonding, can be engineered through chemical modification to guide the molecules into specific arrangements in the solid state. nii.ac.jpresearchgate.net This bottom-up approach can lead to the formation of highly ordered materials with anisotropic properties, which are desirable for applications in electronics and photonics. mdpi.com

Furthermore, diazachrysene units can be incorporated as building blocks into larger macromolecular structures, such as polymers or dendrimers. acs.org This allows for the combination of the desirable electronic and photophysical properties of the diazachrysene core with the processability and film-forming capabilities of polymers. The development of these novel material architectures based on diazachrysene scaffolds opens up new possibilities for creating materials with tailored properties for a wide range of advanced applications. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4,10-diazachrysene derivatives has been achieved through methods like the Povarov reaction. researchgate.net However, future research should focus on the development of more novel and sustainable synthetic routes. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, provide a framework for these future endeavors. mdpi.comrsc.org

Future synthetic methodologies could explore:

Catalytic Systems: The development of efficient catalytic systems, potentially using earth-abundant metals, could lead to more atom-economical and environmentally benign syntheses. researchgate.net Green catalysts should ideally be safe, reusable, biodegradable, and cost-effective. mdpi.com

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times from hours or days to mere minutes, while also being more energy-efficient. mdpi.com

Continuous Flow Chemistry: Integrating synthetic processes into continuous flow systems can offer better control over reaction parameters, improved safety, and easier scalability. These systems can also be combined with other green technologies like microwave irradiation or supported catalysts. mdpi.com

Greener Solvents: A key aspect of sustainable chemistry is the use of non-toxic, renewable, and biodegradable solvents. Future work should investigate the synthesis of this compound in greener media, such as water or ionic liquids. mdpi.comrsc.org

By embracing these green chemistry approaches, the synthesis of this compound and its derivatives can become more efficient and environmentally friendly. mdpi.commdpi.com

| Research Direction | Potential Methodologies | Key Advantages |

| Novel Synthetic Routes | Povarov Reaction, Direct Arylation | Access to diverse derivatives |

| Sustainable Synthesis | Microwave-Assisted Synthesis, Flow Chemistry | Reduced reaction times, energy efficiency |

| Green Catalysis | Earth-abundant metal catalysts, Biocatalysts | Reusability, lower environmental impact |

| Eco-friendly Solvents | Water, Ionic Liquids, Supercritical Fluids | Reduced toxicity and waste |

Exploration of New Functionalized Diazachrysene Derivative Classes

The functionalization of the this compound core is crucial for tuning its physicochemical properties and tailoring it for specific applications. While the synthesis of tetraaryl diazachrysenes has been reported, there is vast unexplored territory in the creation of new derivative classes. researchgate.net

Future research should focus on:

Introducing Diverse Functional Groups: Systematic studies on the introduction of various electron-donating and electron-withdrawing groups at different positions on the diazachrysene scaffold are needed. This would allow for precise control over the molecule's electronic and optical properties, such as its absorption and emission wavelengths.

Deaminative Functionalization: Exploring catalytic methods for deaminative functionalization could provide novel pathways to introduce a wide range of substituents, including halogens, and various carbon, oxygen, and sulfur-based groups. nih.govnih.gov

Synthesis of Spirocyclic Derivatives: The incorporation of spirocyclic scaffolds could lead to derivatives with unique three-dimensional structures and potentially enhanced bioactivity or material properties. researchgate.net

The exploration of these new classes of functionalized derivatives will undoubtedly expand the potential applications of this compound in fields ranging from materials science to medicinal chemistry.

In-Depth Advanced Spectroscopic Characterization of Excited-State Phenomena

A comprehensive understanding of the excited-state dynamics and photophysical properties of this compound and its derivatives is essential for their application in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. Future research should employ advanced spectroscopic techniques to probe these phenomena in detail.

Key areas for investigation include:

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy and time-resolved fluorescence spectroscopy can be used to study the lifetimes and decay pathways of excited states, providing insights into processes like intersystem crossing and charge transfer.

Two-Dimensional NMR Spectroscopy: Advanced 2D NMR techniques, such as ROESY, COSY, HSQC, and HMBC, can be invaluable for the unambiguous structural elucidation of new, complex derivatives, which is fundamental for understanding their structure-property relationships. nih.govresearchgate.net

Electrochemical and Spectroelectrochemical Studies: A thorough investigation of the redox properties of new this compound derivatives is necessary to assess their stability and suitability for electronic applications. mdpi.com

These in-depth spectroscopic studies will provide a fundamental understanding of the photophysics of this compound, which is critical for the rational design of new materials with optimized performance.

Computational Design and Prediction of Novel this compound-Based Functional Materials

Computational modeling and quantum-chemical calculations are powerful tools for accelerating the discovery and design of new functional materials. The application of these methods to this compound is a promising avenue for future research.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to optimize the molecular structures of this compound derivatives and to calculate their electronic properties, such as HOMO and LUMO energy levels, which are crucial for predicting their behavior in electronic devices. researchgate.netchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Models: For biological applications, QSAR models can be developed to correlate the structural features of diazachrysene derivatives with their biological activity, guiding the design of more potent compounds. researchgate.net

Molecular Docking Studies: These studies can predict the binding modes and affinities of this compound derivatives with biological targets, such as enzymes or receptors, providing insights for drug design. researchgate.netmdpi.com

By leveraging computational chemistry, researchers can screen large libraries of virtual compounds, predict their properties, and prioritize the most promising candidates for synthesis and experimental validation, thus saving time and resources.

Integration of this compound into Hybrid Material Systems

The incorporation of this compound units into organic-inorganic hybrid materials is a largely unexplored but highly promising research direction. Hybrid materials combine the properties of both organic and inorganic components, often resulting in synergistic effects and enhanced performance. mdpi.commdpi.com

Future research could explore the following areas:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the this compound core can act as coordination sites for metal ions, enabling the construction of novel coordination polymers and MOFs with interesting electronic, optical, or catalytic properties.

Polymer-Based Hybrids: this compound can be incorporated as a monomer or a functional unit into polymer chains. The resulting hybrid materials could exhibit enhanced thermal stability, mechanical strength, or optoelectronic properties.

Surface Functionalization of Inorganic Nanoparticles: this compound derivatives could be used to functionalize the surface of inorganic nanoparticles (e.g., silica, metal oxides), creating hybrid materials for applications in sensing, catalysis, or biomedicine. nih.gov

The development of this compound-based hybrid materials represents a significant opportunity to create new functional materials with tailored properties for a wide range of advanced applications. researchgate.netresearchgate.net

Q & A

Q. Advanced

- Use transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify host pathways modulated by the compound.

- Apply CRISPR-Cas9 knockouts or siRNA silencing to validate candidate pathways (e.g., interferon signaling).

- Incorporate isotopic labeling (e.g., ¹⁵N/¹³C) in metabolic flux studies to trace biochemical perturbations.

- Address ethical considerations by adhering to institutional guidelines for animal/human cell research, as emphasized in and .

What statistical approaches are critical for analyzing dose-dependent toxicity data in this compound studies?

Q. Advanced

- Use non-linear regression models (e.g., log-logistic curves) to calculate LD₅₀ and TD₅₀ values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Account for censored data in survival analyses via Kaplan-Meier curves and Cox proportional hazards models.

- Report confidence intervals and effect sizes to contextualize clinical relevance, avoiding overreliance on p-values .

How can researchers optimize this compound derivatives for improved therapeutic indices?

Q. Advanced

- Perform structure-activity relationship (SAR) studies by systematically modifying functional groups (e.g., substituting pyridine rings).

- Use quantitative SAR (QSAR) models to predict toxicity and efficacy.

- Validate top candidates in human organoid or 3D cell culture models to bridge in vitro-in vivo gaps.

- Publish negative results to inform the field and avoid redundant efforts, as stressed in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.